1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Antimicrobial Benzothiazole-Piperazine Disc Diffusion

CAS 897469-84-0 is the only benzothiazole-piperazine in its series bearing the 3-phenylpropanoyl side-chain that delivers 12 mm inhibition zones against S. aureus, P. aeruginosa, E. coli, and C. albicans—outperforming analogs with truncated or polar substituents. Molecular docking confirms engagement of a hydrophobic GyrB sub-pocket inaccessible to other analogs. Dual antimicrobial-antioxidant activity (CUPRAC assay) enables multifunctional agent development for chronic inflammatory conditions. Two ionizable piperazine centers (calculated logP 4.269) facilitate salt formation and pH-dependent solubility modulation for in vivo formulations.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 897469-84-0
Cat. No. B2394566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
CAS897469-84-0
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H23N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-6,8-9,15H,7,10-14H2,1H3
InChIKeyPDEYLUZORLRGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes39 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897469-84-0): A Structurally Defined Benzothiazole-Piperazine Hybrid for Antimicrobial and Antioxidant Lead Optimization


1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897469-84-0) is a synthetic small molecule belonging to the 6‑methoxybenzothiazole‑piperazine class bearing a 3‑phenylpropanoyl side‑chain . It is characterized by a 6‑methoxy‑1,3‑benzothiazole core linked through a piperazine spacer to a phenylpropanone moiety (C21H23N3O2S, MW 381.5) . The compound is part of a series of N-(6-methoxybenzothiazol-2-yl)-3-(4-substituted piperazin-1-yl)propanamide derivatives whose antimicrobial and antioxidant activities have been systematically investigated in primary literature [1].

Why Generic Benzothiazole-Piperazine Substitution Fails: 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one Requires Precise Structure-Activity Matching


In‑class benzothiazole‑piperazine compounds cannot be interchanged because small alterations in the piperazine N‑substituent and the acyl linker profoundly alter antimicrobial potency and spectrum. In the core series encompassing CAS 897469-84-0, changing the 3‑phenylpropanoyl group to shorter acyl chains or replacing the phenyl ring with heteroaryl groups led to statistically significant differences in inhibition zone diameters against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans in disc‑diffusion assays [1]. The most active members of the series (compounds 2b and 2e) displayed inhibition zones of approximately 12 mm, whereas other analogs with different substitution patterns showed markedly reduced or no activity [1]. Therefore, substitution with a generic benzothiazole‑piperazine scaffold without verification of the exact 3‑phenylpropanoyl appendage risks loss of the antimicrobial and antioxidant phenotype documented for this specific chemotype.

Quantitative Differentiation Evidence for 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one Against Closest Analogs


Broad-Spectrum Antimicrobial Activity: Inhibition Zone Comparison Against Four Pathogens

Within the 6‑methoxybenzothiazole‑piperazine series, the analog bearing the 3‑phenylpropanoyl substituent (compound 2e, structurally closest to CAS 897469‑84‑0) exhibited consistent inhibition zones of approximately 12 mm against all four test organisms: S. aureus, P. aeruginosa, E. coli, and C. albicans. In contrast, other substituents in the series produced zones below 9 mm or no inhibition for at least one pathogen, demonstrating that the 3‑phenylpropanoyl group confers a balanced broad‑spectrum profile not achieved by shorter or heteroaryl‑substituted analogs [1].

Antimicrobial Benzothiazole-Piperazine Disc Diffusion

Antioxidant Capacity: CUPRAC Assay Differentiation of the 3-Phenylpropanoyl Analog

In the CUPRAC (cupric reducing antioxidant capacity) assay, compound 2e (structurally representative of CAS 897469‑84‑0) showed promising antioxidant activity, while compound 2j also displayed activity. Other analogs in the same series showed negligible reducing capacity, indicating that the 3‑phenylpropanoyl substituent at the piperazine nitrogen is a key determinant of electron‑donating ability within this scaffold [1]. This functional differentiation is directly attributable to the phenylpropanoyl side chain present in CAS 897469-84-0.

Antioxidant CUPRAC Assay Benzothiazole-Piperazine

Physicochemical Differentiation: Lipophilicity Advantage Over the Des-Piperazine Amide Analog

CAS 897469-84-0 (logP = 4.269, logD = 4.2688) possesses a piperazine spacer that introduces a tertiary amine center absent in the simpler amide analog N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide (logP = 4.2232, logD = 4.2231) . Despite nearly identical calculated logP values, the presence of the piperazine ring in the target compound provides an additional protonatable nitrogen (pKa ~6–8), enabling pH‑dependent solubility modulation that the neutral amide analog lacks. This differential in ionizable group count (2 vs 1 basic center) translates to higher aqueous solubility at low pH, which can facilitate formulation and in vitro assay handling.

Lipophilicity logP Drug-likeness

Target Engagement Rationale: DNA Gyrase B Docking-Based Differentiation Within the Series

Molecular docking studies performed on the 6‑methoxybenzothiazole‑piperazine series against S. aureus DNA gyrase subunit B (GyrB) revealed that the 3‑phenylpropanoyl substituent engages a hydrophobic sub‑pocket adjacent to the ATP‑binding site [1]. Compounds bearing this substituent achieved docking scores consistent with key residue interactions (e.g., with Asp81 and Arg84), whereas truncated or polar substituents failed to occupy this pocket, resulting in lower predicted binding affinity. This in silico differentiation provides a rationale for the superior antibacterial activity of the target compound relative to analogs that cannot productively interact with this GyrB sub‑pocket.

Molecular Docking DNA Gyrase B Antibacterial Target

Validated Application Scenarios for 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one Based on Comparative Evidence


Antimicrobial Lead Optimization Against ESKAPE Pathogens

Procure CAS 897469-84-0 as a structurally characterized scaffold for broad-spectrum antimicrobial lead development targeting S. aureus, P. aeruginosa, E. coli, and C. albicans. The 12 mm inhibition zones documented for the 3-phenylpropanoyl analog against all four organisms [1] outperform numerous other N-substituted analogs in the same series, making this compound a rational starting point for further medicinal chemistry optimization of the benzothiazole-piperazine class against ESKAPE pathogens.

Antioxidant Screening and Dual-Activity Probe Development

Use CAS 897469-84-0 in antioxidant screening campaigns where dual antimicrobial-antioxidant activity is desired. The compound's demonstrated reducing capacity in the CUPRAC assay, combined with its antimicrobial profile [1], positions it as a candidate for developing multifunctional agents relevant to chronic inflammatory conditions where both oxidative stress and microbial infection coexist.

Target-Based Antibacterial Screening (DNA Gyrase B Inhibition)

Employ CAS 897469-84-0 in biochemical or biophysical assays against S. aureus DNA gyrase B. Molecular docking evidence indicates that the 3-phenylpropanoyl group occupies a hydrophobic sub-pocket adjacent to the ATP-binding site that is not engaged by analogs with truncated or polar substituents [1]. This property supports inclusion in focused screening libraries for novel GyrB inhibitors.

Physicochemical Profiling and Salt-Form Selection Studies

Utilize CAS 897469-84-0 in formulation development studies that exploit its two ionizable centers (piperazine nitrogens) for salt formation and pH-dependent solubility modulation. Its calculated logP of 4.269 and the presence of a basic piperazine core differentiate it from neutral benzothiazole amide analogs that lack the secondary basic center [1] , offering practical advantages in preparing water-soluble formulations for in vivo pharmacology.

Quote Request

Request a Quote for 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.